

Application Notes and Protocols for the Analytical Quantification of loversol Hydrolysate-1

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Compound of Interest		
Compound Name:	loversol hydrolysate-1	
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Introduction

loversol is a widely used non-ionic, low-osmolar iodinated contrast agent essential for various radiographic imaging procedures, including computed tomography (CT), angiography, and urography.[1] The purity and stability of loversol are critical for its safety and efficacy as an injectable drug product. Degradation of loversol, particularly through hydrolysis, can lead to the formation of impurities such as **loversol hydrolysate-1**.[2][3] Monitoring and controlling such impurities is a mandatory requirement under stringent regulatory guidelines like those from the International Conference on Harmonisation (ICH).[1]

These application notes provide detailed protocols for the identification and quantification of **loversol hydrolysate-1** and other related substances using modern analytical techniques. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is a cornerstone for quality control in pharmaceutical manufacturing.

Analytical Challenges and Strategies

The primary analytical challenge in the quality control of loversol is the accurate quantification of its active pharmaceutical ingredient (API) without interference from process-related



impurities and degradation products.[4][5] **loversol hydrolysate-1** is a key degradation product that must be monitored.[2][3] A stability-indicating analytical method is therefore crucial. Such a method can separate the API from its degradation products, ensuring an accurate assessment of the drug's stability under various stress conditions.[4][5]

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for this purpose.[4][5] For structure elucidation of unknown impurities or for quantification without the need for specific analytical standards, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) are invaluable.[1][6]

Experimental Protocols Stability-Indicating HPLC-DAD Method for loversol and its Degradation Products

This protocol describes a validated, stability-indicating HPLC method for the quantification of loversol in bulk and injection dosage forms, which can be adapted for the analysis of **loversol hydrolysate-1**.[4][5]

Objective: To quantify loversol and separate it from its degradation products, including **loversol hydrolysate-1**, under various stress conditions.

Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[4]
- Data acquisition and processing software.
- Analytical column: Zodiac phenyl C18 (250 mm × 4.6 mm; 5 μm particle size).[4]
- Mobile Phase: A mixture of water and methanol (90:10, v/v).[4]
- loversol reference standard.
- loversol hydrolysate-1 reference standard (if available).



- High-purity water and HPLC-grade methanol.
- Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for stress testing.[4]

Chromatographic Conditions:

Parameter	Value
Mobile Phase	Water:Methanol (90:10, v/v)
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	254 nm
Injection Volume	50 μL

| Run Time | 10 min |

Table 1: Chromatographic conditions for the analysis of loversol.[4]

Procedure:

- Standard Solution Preparation: Prepare a standard solution of loversol at a concentration of approximately 509 μg/mL in the mobile phase.[4]
- Sample Preparation (Forced Degradation Study):
 - To generate degradation products, including hydrolysates, subject the loversol sample to stress conditions.[4]
 - Acid Hydrolysis: Treat the sample with 0.1 N HCl.[4]
 - Base Hydrolysis: Treat the sample with 0.1 N NaOH.[4]
 - Neutral Hydrolysis: Treat the sample with water at 60°C for 3 hours.[4]



- Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).
- Photolytic Degradation: Expose the sample solution to UV light for 24 hours.[4]
- After degradation, neutralize the acid and base samples and dilute all samples to a target concentration of 509 μg/mL with the mobile phase.[4]
- Analysis: Inject the standard and stressed sample solutions into the HPLC system and record the chromatograms.
- Data Analysis:
 - Identify the peak for loversol based on the retention time of the standard (approximately 4.11 min).[4][5]
 - Peaks other than the main loversol peak represent impurities and degradation products.
 The peak corresponding to loversol hydrolysate-1 can be identified by comparing its retention time with that of a reference standard, if available, or by using LC-MS for mass identification.
 - Calculate the percentage degradation of loversol under each stress condition.

Method Performance:

Parameter	Result
Linearity Range	254.5 - 763.5 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.729 μg/mL
Limit of Quantitation (LOQ)	2.376 μg/mL
Accuracy (Recovery)	~100%
Precision (RSD)	< 2.0%

Table 2: Performance characteristics of the stability-indicating HPLC method for loversol.[4][5]



HPLC-ICP-MS for the Quantification of loversol Related Compounds

This protocol provides an alternative and highly sensitive method for the quantification of loversol related compounds without the need for specific reference standards for each impurity. [6]

Objective: To quantify loversol related compounds A and B by monitoring the iodine atom present in the molecules.

Instrumentation and Materials:

- HPLC system coupled to an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
- Analytical column: XSelect HSS T3 (2.1 × 50 mm, 5 μm).[6]
- Mobile phase components for gradient elution.
- · loversol and its related compounds.

Chromatographic and ICP-MS Conditions:

Parameter	Value
Elution Mode	Gradient
Total Run Time	12 min

| Monitored Ion (m/z) | 127 |

Table 3: Key parameters for the HPLC-ICP-MS method.[6]

Procedure:

- Sample Preparation: Prepare solutions of loversol and its related compounds in the appropriate solvent.
- Analysis: Inject the samples into the HPLC-ICP-MS system.



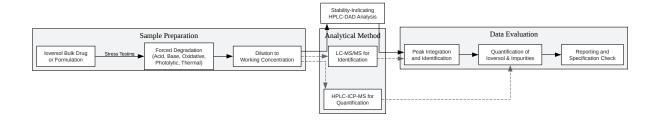
- Data Analysis:
 - Establish a calibration curve over a range of 0.3-15 μM for Iodine.[6]
 - Quantify loversol related compounds based on the intensity of the ¹²⁷I signal.

Method Performance:

Parameter	loversol Related Compound A	loversol Related Compound B
Limit of Quantification (LOQ)	0.022 μΜ	0.026 μΜ
Accuracy (Recovery)	95-107%	95-107%
Precision (Repeatability RSD)	≤ 3.9%	≤ 3.9%

Table 4: Performance of the HPLC-ICP-MS method for loversol related compounds.[6]

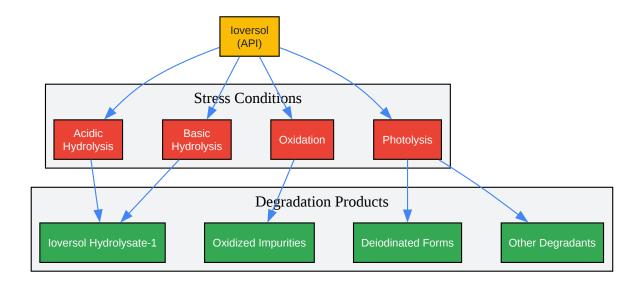
Visualized Workflows



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Caption: Workflow for loversol impurity analysis.





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Caption: loversol forced degradation pathways.

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